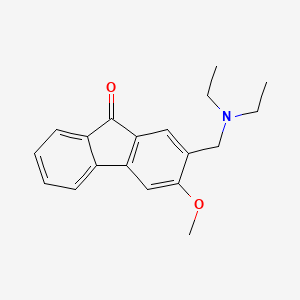
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is an organic compound with the molecular formula C19H21NO2 It is a derivative of fluorenone, characterized by the presence of a diethylamino group and a methoxy group attached to the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- typically involves multi-step organic reactions. One common method is the palladium-catalyzed carbonylative reaction. This method involves the use of phenylboronic acid, a palladium catalyst, and carbon monoxide under controlled conditions to form the fluorenone core . The reaction is carried out in an inert atmosphere, often using toluene as a solvent and sodium as a drying agent. The progress of the reaction is monitored using thin-layer chromatography, and the final product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Industrial methods also emphasize the recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone quinones, while reduction can produce fluorenol derivatives.
Applications De Recherche Scientifique
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: In materials science, it is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the methoxy group may influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: A simpler derivative of fluorenone without the diethylamino and methoxy groups.
2-Methoxy-fluoren-9-one: Similar to Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- but lacks the diethylamino group.
Uniqueness
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming complex molecular structures, making it valuable for various applications.
Propriétés
Numéro CAS |
42839-77-0 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C19H21NO2/c1-4-20(5-2)12-13-10-17-16(11-18(13)22-3)14-8-6-7-9-15(14)19(17)21/h6-11H,4-5,12H2,1-3H3 |
Clé InChI |
ASJXUARCQZTTEE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




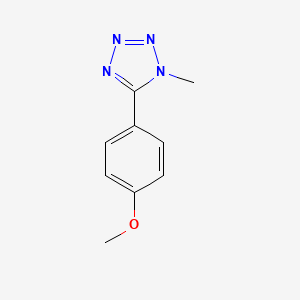

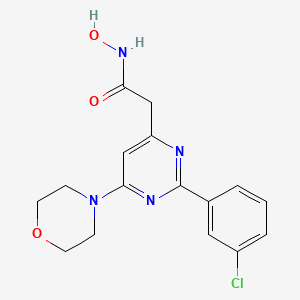
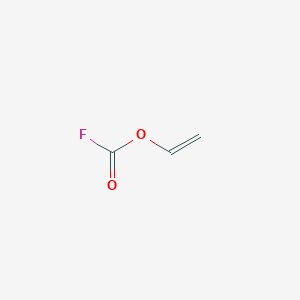

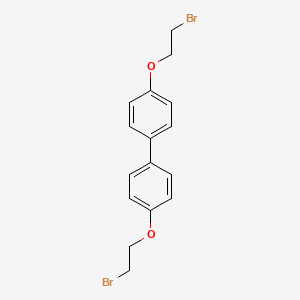
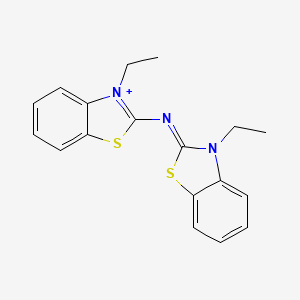
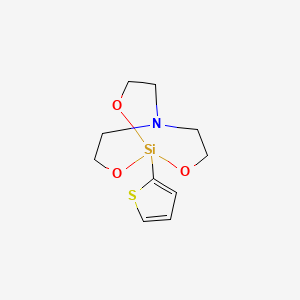

![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)

![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
